molecular formula C28H23N3O5S B10775325 6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole

6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B10775325
M. Wt: 513.6 g/mol
InChI Key: LFOIDLOIBZFWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDM-001651 is a potent and selective antagonist of protease-activated receptor 4. This compound is known for its oral bioavailability and significant antiplatelet potency. It has been extensively studied for its potential therapeutic applications, particularly in the field of antithrombotic treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UDM-001651 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an imidazothiadiazole core, followed by functional group modifications to enhance its potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of UDM-001651 follows a similar synthetic route but is scaled up to meet commercial demands. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: UDM-001651 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives of UDM-001651 with modified functional groups .

Mechanism of Action

UDM-001651 exerts its effects by selectively binding to protease-activated receptor 4, thereby inhibiting its activation. This inhibition prevents platelet aggregation and thrombus formation, making it a promising candidate for antithrombotic therapy. The molecular targets involved include the receptor itself and downstream signaling pathways that regulate platelet function .

Properties

Molecular Formula

C28H23N3O5S

Molecular Weight

513.6 g/mol

IUPAC Name

2-methoxy-6-[6-methoxy-4-[(3-phenylmethoxyphenyl)methoxy]-1-benzofuran-2-yl]imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3

InChI Key

LFOIDLOIBZFWDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(O2)C3=CN4C(=N3)SC(=N4)OC)C(=C1)OCC5=CC(=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.